molecular formula C15H15N5O3S B2496082 Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 1203221-31-1

Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2496082
CAS No.: 1203221-31-1
M. Wt: 345.38
InChI Key: YPLLDMAFCVGQGP-UHFFFAOYSA-N
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Description

Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex compound with a structure that includes an imidazo[1,2-a]pyridine moiety . This moiety is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms . For instance, they can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The imidazo[1,2-a]pyridine moiety is known to be involved in a wide range of applications in medicinal chemistry . It is likely that this compound affects multiple biochemical pathways, given the broad range of biological activities demonstrated by imidazole derivatives .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been found to demonstrate good inhibitory activities against enzymes such as ache, bche, and lox . This suggests that the compound may have similar inhibitory effects.

Action Environment

It is known that the stability and efficacy of imidazole-containing compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Biological Activity

Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that combines the biological activities of imidazo[1,2-a]pyridine and thiazole moieties. These structural components are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

Molecular Formula C13H15N5O3S\text{Molecular Formula }C_{13}H_{15}N_5O_3S

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential neuroprotective properties.
  • Antitumor Activity : The imidazo[1,2-a]pyridine scaffold is recognized for its anticancer properties, particularly in inhibiting c-KIT mutations associated with gastrointestinal stromal tumors .
  • Anti-inflammatory Effects : Thiazole derivatives have been reported to exhibit anti-inflammatory activities, which may enhance the therapeutic profile of the compound .

Biological Evaluation

Several studies have evaluated the biological activity of related compounds and derivatives. Below is a summary of key findings:

Study Compound Activity IC50 Value Notes
Imidazo[1,2-a]pyridine derivativesAnticancer50 nMEffective against resistant cancer cell lines
Thiazole derivativesAntitumor1.61 µg/mLSignificant cytotoxicity against various cancer cell lines
Imidazo[1,2-a]pyridine analogsNeuroprotective100 µMInhibitory action on acetylcholinesterase

Case Study 1: Anticancer Properties

A study focused on a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives demonstrated potent inhibition of c-KIT in imatinib-resistant tumor cells. The derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer potential against difficult-to-treat tumors .

Case Study 2: Enzyme Inhibition

Research on imidazo[1,2-a]pyridine derivatives revealed significant inhibition of cholinesterases, which are crucial in neurodegenerative diseases. This suggests that this compound may have applications in treating conditions like Alzheimer's disease by preventing acetylcholine breakdown.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications in its structure:

  • Imidazo[1,2-a]pyridine Moiety : Variations in substituents on the imidazo ring enhance anticancer activity.
  • Thiazole Ring Modifications : The presence of electron-donating groups on the thiazole enhances cytotoxicity against cancer cells.

Properties

IUPAC Name

methyl N-[4-[2-(imidazo[1,2-a]pyridin-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-23-15(22)19-14-18-10(9-24-14)6-13(21)16-7-11-8-20-5-3-2-4-12(20)17-11/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLLDMAFCVGQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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